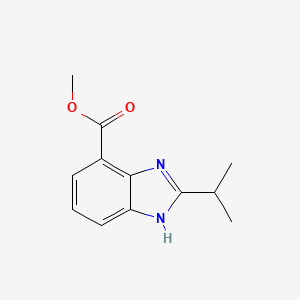

2-丙-2-基-1H-苯并咪唑-4-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

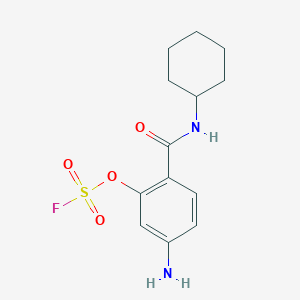

“Methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

血管紧张素 II 受体拮抗剂

研究表明苯并咪唑的合成和生物活性,包括类似于2-丙-2-基-1H-苯并咪唑-4-甲酸甲酯的衍生物,作为非肽血管紧张素 II 受体拮抗剂。这些化合物通过使用牛肾上腺皮质膜确定的结合亲和力,在体外和体内均表现出血管紧张素 II (AII) 受体拮抗活性,突出了它们在高血压管理中的潜力 (Kubo 等,1993)。

癌症治疗

癌症治疗的一项重大突破是发现了 PARP 抑制剂 2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-甲酰胺 (ABT-888)。该化合物与 2-丙-2-基-1H-苯并咪唑-4-甲酸甲酯密切相关,对 PARP-1 和 PARP-2 酶表现出优异的效力,证明了其在黑色素瘤和乳腺癌模型的联合疗法中的功效 (Penning 等,2009)。

抗肿瘤活性

已经合成并评估了苯并咪唑衍生物(包括与 2-丙-2-基-1H-苯并咪唑-4-甲酸甲酯结构相似的衍生物)的过渡金属离子配合物,以了解其抗肿瘤活性。值得注意的是,银配合物对人肺癌和乳腺癌细胞系表现出显着的细胞毒性,突出了其治疗潜力 (Galal 等,2009)。

合成和分子研究

苯并咪唑衍生物,包括 2-丙-2-基-1H-苯并咪唑-4-甲酸甲酯,用于合成各种杂环化合物。这些合成方法涉及羧酸和芳二胺的环脱水,为创造具有潜在生物活性的化合物提供了途径 (Alcalde 等,1992)。

DNA 结合和细胞毒性

已经研究了新的苯并咪唑基席夫碱铜(II)配合物的 DNA 结合特性、细胞 DNA 损伤效应和细胞毒性。这些研究揭示了这些配合物通过嵌入模式有效结合 DNA 的能力,从而提供了它们作为抗癌剂的潜力的见解 (Paul 等,2015)。

作用机制

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mechanism of action of these compounds is related to their ability to interact with biopolymers of the living system .

未来方向

The future directions of research on benzimidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . These compounds could also be used in the treatment of various diseases such as hypertensive diseases, heart diseases, strokes, cerebral apoplexy, nephritis, etc .

属性

IUPAC Name |

methyl 2-propan-2-yl-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)11-13-9-6-4-5-8(10(9)14-11)12(15)16-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMJYPQIPUYQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)

![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)

![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)

![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)

![N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557514.png)

![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2557523.png)

![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)